
2-Phenyl-4-(2-phenylethenyl)-3,4-dihydro-2H-1-benzopyran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenyl-4-(2-phenylethenyl)-3,4-dihydro-2H-1-benzopyran is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of benzopyrans, which are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-4-(2-phenylethenyl)-3,4-dihydro-2H-1-benzopyran typically involves the use of various organic reactions. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the Heck coupling reaction can be employed, where a halogenated precursor reacts with a phenyl-substituted alkene in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, temperature, and catalysts are crucial factors in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-4-(2-phenylethenyl)-3,4-dihydro-2H-1-benzopyran undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst.
Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic derivatives, while reduction may yield fully saturated compounds.
Scientific Research Applications
2-Phenyl-4-(2-phenylethenyl)-3,4-dihydro-2H-1-benzopyran has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is investigated for its potential therapeutic effects in various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-Phenyl-4-(2-phenylethenyl)-3,4-dihydro-2H-1-benzopyran involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 5-{6-hydroxy-2-phenyl-4-[(E)-2-phenylethenyl]-2,3-dihydro-1-benzofuran-3-yl}benzene-1,3-diol
- 2-Phenylethanol
Uniqueness
2-Phenyl-4-(2-phenylethenyl)-3,4-dihydro-2H-1-benzopyran is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
CAS No. |
61504-10-7 |
|---|---|
Molecular Formula |
C23H20O |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
2-phenyl-4-(2-phenylethenyl)-3,4-dihydro-2H-chromene |
InChI |
InChI=1S/C23H20O/c1-3-9-18(10-4-1)15-16-20-17-23(19-11-5-2-6-12-19)24-22-14-8-7-13-21(20)22/h1-16,20,23H,17H2 |
InChI Key |
NQUHMBRQSGSFPN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=CC=CC=C2OC1C3=CC=CC=C3)C=CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{4-[Cyano(phenyl)methyl]phenyl}-2-hydroxybenzamide](/img/structure/B14588235.png)
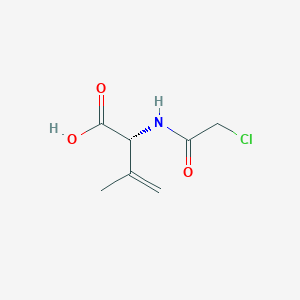
![N-tert-Butyl-N'-[2-(pyridin-2-yl)pyrimidin-4-yl]urea](/img/structure/B14588247.png)

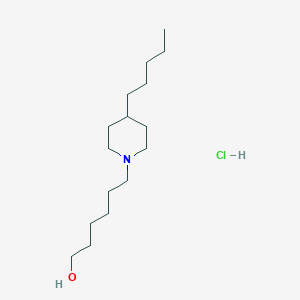
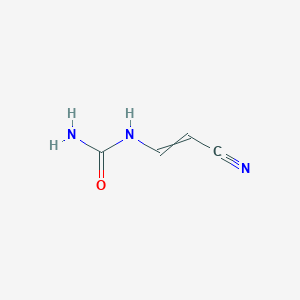
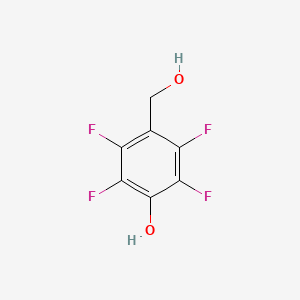

![Cyclopent[e]-1,3-oxazin-4(5H)-one, 6,7-dihydro-2-(4-methoxyphenyl)-](/img/structure/B14588272.png)
methanone](/img/structure/B14588278.png)
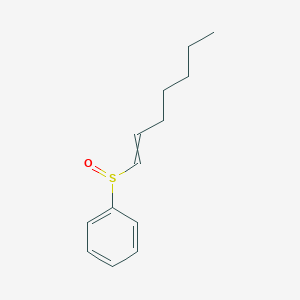
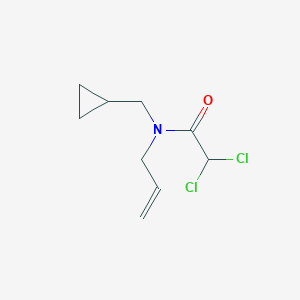
![Acetic acid, [[(2-nitrophenyl)phenylamino]sulfonyl]-, ethyl ester](/img/structure/B14588296.png)
